molecular formula C41H57ClN8O6 B1193261 N,N'-bis-(azide-PEG3)-Cy5

N,N'-bis-(azide-PEG3)-Cy5

Cat. No. B1193261
M. Wt: 793.41
InChI Key: ABWDMMSABAJXMT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis-(azide-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

1. Synthesis and Characterization of Photoaddressable Polymers

N,N'-bis-(azide-PEG3)-Cy5 is used in the synthesis of photoaddressable linear−dendritic diblock copolymers, which are composed of poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters. These polymers are functionalized with mesogenic and photochromic units, and the block copolymers are obtained through Huisgen’s 1,3-dipolar cycloaddition between azo-dendrons and alkyne-functionalized PEG. This process is significant for the development of materials with tunable properties and applications in photonics and data storage (Barrio et al., 2009).

2. Bio-orthogonal Coupling on Quantum Dot Surfaces

N,N'-bis-(azide-PEG3)-Cy5 contributes to the field of nanotechnology through its application in bio-orthogonal coupling techniques on quantum dot surfaces. This process involves the introduction of metal-coordinating ligands with azide or aldehyde groups onto quantum dot surfaces, enabling specific reactions with distinct targets. This technique paves the way for advanced applications in in vivo imaging and delivery, highlighting the importance of N,N'-bis-(azide-PEG3)-Cy5 in the development of functional nanomaterials (Zhan et al., 2016).

3. Biomolecule Immobilization onto Solid Surfaces

N,N'-bis-(azide-PEG3)-Cy5 plays a crucial role in the immobilization of carbohydrates and proteins onto solid surfaces, enabling the conjugation of azide-containing biomolecules through click chemistry. This technique is instrumental in creating bioconjugates for various applications, including biosensors and biointerfaces, signifying its importance in the field of bioconjugate chemistry (Sun et al., 2006).

4. Regioselective Modification of Unprotected Glucans

The compound is utilized in the regioselective modification of unprotected 1,4 linked glucans, demonstrating its versatility in the selective functionalization of carbohydrates. This application is significant in the synthesis of novel oligosaccharides and glycoconjugates with specific functionalities, opening new avenues in glycobiology and the development of carbohydrate-based therapeutics (Eisink et al., 2016).

properties

Product Name

N,N'-bis-(azide-PEG3)-Cy5

Molecular Formula

C41H57ClN8O6

Molecular Weight

793.41

IUPAC Name

(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride

InChI

InChI=1S/C41H57N8O6.ClH/c1-40(2)34-12-8-10-14-36(34)48(20-24-52-28-32-54-30-26-50-22-18-44-46-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)49(39)21-25-53-29-33-55-31-27-51-23-19-45-47-43;/h5-17H,18-33H2,1-4H3;1H/q+1;/p-1

InChI Key

ABWDMMSABAJXMT-UHFFFAOYSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N,N'-bis-(azide-PEG3)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-bis-(azide-PEG3)-Cy5
Reactant of Route 2
N,N'-bis-(azide-PEG3)-Cy5
Reactant of Route 3
N,N'-bis-(azide-PEG3)-Cy5
Reactant of Route 4
N,N'-bis-(azide-PEG3)-Cy5
Reactant of Route 5
N,N'-bis-(azide-PEG3)-Cy5
Reactant of Route 6
N,N'-bis-(azide-PEG3)-Cy5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.